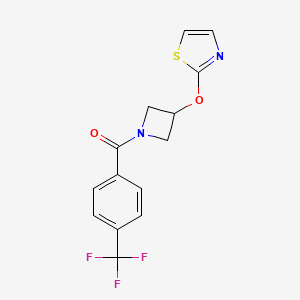

![molecular formula C15H15NO6S B2590641 5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid CAS No. 518052-90-9](/img/structure/B2590641.png)

5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Characterization

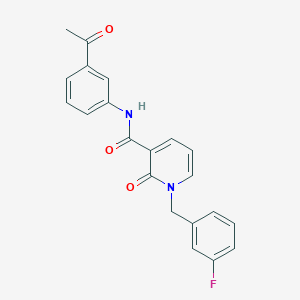

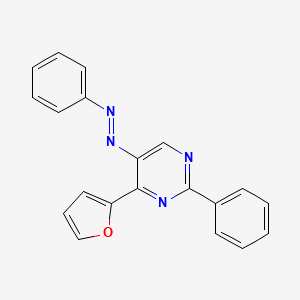

Research has led to the development of various synthesis methods for related sulfonamide compounds, aiming at improving yield and understanding chemical properties. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, was achieved through methylation, ethylation, and oxidation processes, highlighting the synthetic pathways for sulfonyl derivatives (Wang Yu, 2008). Additionally, the electrochemical reduction of azo-bonded benzoic acids provided insights into the electrochemical behavior and reduction mechanisms of similar compounds, contributing to the understanding of their reactivity and potential applications in electrochemical processes (Z. Mandić et al., 2004).

Environmental and Biodegradation Studies

Investigations into the environmental persistence and biodegradation of sulfonamide antibiotics have revealed pathways such as ipso-hydroxylation followed by fragmentation, which could potentially apply to the degradation of related sulfonamide derivatives, offering insights into environmental remediation strategies (B. Ricken et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, the copolymerization of related sulfonated compounds has been explored for the development of materials with specific properties. For example, carboxylated poly(ether sulfone)s were synthesized through copolymerization techniques, showcasing applications in advanced material science and engineering (H. Weisse et al., 2001).

Crystallography and Molecular Interactions

Crystallographic studies of proton-transfer compounds involving sulfosalicylic acid and aminobenzoic acid derivatives have elucidated complex hydrogen-bonded network structures, contributing to the understanding of molecular interactions and crystal engineering (Graham Smith et al., 2005). These insights can guide the design and synthesis of new materials and molecular assemblies.

Mechanism of Action

Target of Action

Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a similar compound, has been found to inhibit folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Similar compounds like aminosalicylic acid have been found to affect the folic acid synthesis pathway .

Pharmacokinetics

Aminosalicylic acid, a similar compound, has a short serum half-life of one hour for the free drug .

Result of Action

Aminosalicylic acid, a similar compound, is bacteriostatic against mycobacterium tuberculosis .

Action Environment

Similar compounds like aminosalicylic acid are often administered in association with other drugs like isoniazid .

properties

IUPAC Name |

5-[(4-ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S/c1-2-22-11-4-6-12(7-5-11)23(20,21)16-10-3-8-14(17)13(9-10)15(18)19/h3-9,16-17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXRLTTUPKKFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Ethoxyphenyl)sulfonylamino]-2-hydroxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)

![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2590570.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)

![ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2590576.png)

![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)